molecular formula C16H13NO5S B1473796 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid CAS No. 930112-00-8

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

Cat. No. B1473796
CAS RN: 930112-00-8
M. Wt: 331.3 g/mol
InChI Key: APCALMMBDMDCRO-UHFFFAOYSA-N
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Description

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .


Synthesis Analysis

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are synthesized through various methods . For instance, one method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, indolization in the presence of a mixture of glacial HOAc and HCl can provide the indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole .

Scientific Research Applications

Anticancer Immunomodulators

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid serves as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. These compounds can modulate the immune system to target cancer cells more effectively .

Anti-HIV Agents

Indole derivatives, including those related to 5-hydroxy-1-tosyl-1H-indole-3-carboxylic acid, have been studied for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field .

Plant Hormone Research

The compound is structurally related to indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants. Research into indole derivatives like 5-hydroxy-1-tosyl-1H-indole-3-carboxylic acid can provide insights into plant growth and development processes .

Synthesis of Biologically Active Compounds

Indole derivatives are increasingly used in synthesizing biologically active compounds for treating various disorders, including cancer and microbial infections. The versatility of 5-hydroxy-1-tosyl-1H-indole-3-carboxylic acid makes it valuable in this research area .

Phytoalexin Research

In plant defense mechanisms, compounds like 5-hydroxy-1-tosyl-1H-indole-3-carboxylic acid are part of the biosynthetic pathway leading to phytoalexins such as camalexin in Arabidopsis, which help protect plants against pathogens .

Future Directions

Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

properties

IUPAC Name

5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCALMMBDMDCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743697
Record name 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

CAS RN

930112-00-8
Record name 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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